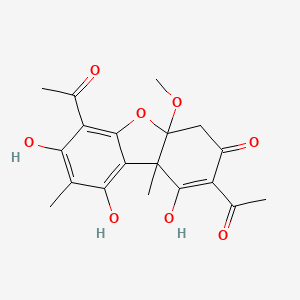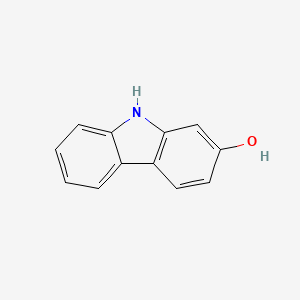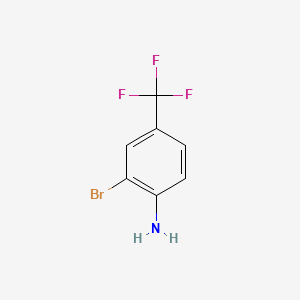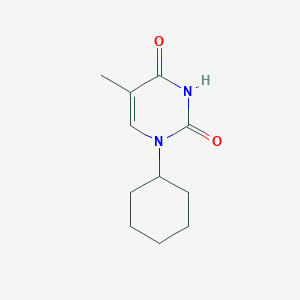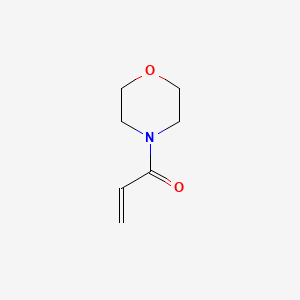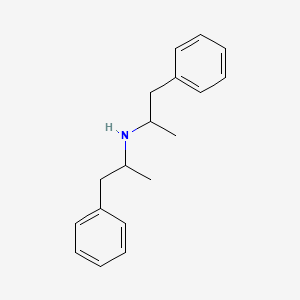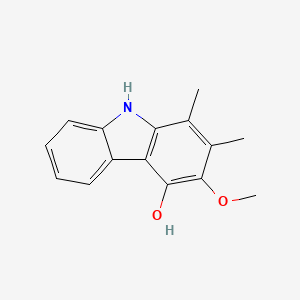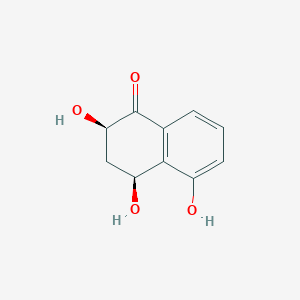
2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one is a natural product found in Talaromyces diversus and Aspergillus diversus with data available.
科学的研究の応用
Synthesis Techniques
- A novel one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones, which includes 2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one, using a Pd(PPh3)4/AgOAc catalytic system offers a simple, efficient method with good yields (65–87%) (H. Liu et al., 2012).
Biological Applications
- This compound is found in various polyketides isolated from desert endophytic fungi, suggesting its potential in natural product chemistry and drug discovery (L. Y. Li et al., 2018).
- The endophytic fungus Penicillium sp. KMU18029 produces a new polyketone compound, (3S,4R)-3,4,8-trihydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, with weak antimicrobial activities, demonstrating its potential in antimicrobial research (Chang Li et al., 2023).
Chemical Properties and Reactions
- Studies on the total synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2 H)-one provide insights into the chemical properties and potential applications of similar compounds (V. Suresh et al., 2010).
Antimicrobial Metabolites
- Aquatic fungus Delitschia corticola produces metabolites, including variants of 3,4-dihydronaphthalen-1(2H)-one, with antimicrobial properties, highlighting its significance in antimicrobial research (R. Sun et al., 2011).
Novel Derivatives
- Novel mast cell-stabilising amine derivatives of 3,4-dihydronaphthalen-1(2H)-one indicate its potential in developing treatments for allergic and inflammatory conditions (J. Barlow et al., 2011).
特性
製品名 |
2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC名 |
(2R,4S)-2,4,5-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-3,7-8,11-13H,4H2/t7-,8+/m0/s1 |
InChIキー |
IWQBULDDQSARRE-JGVFFNPUSA-N |
異性体SMILES |
C1[C@@H](C2=C(C=CC=C2O)C(=O)[C@@H]1O)O |
正規SMILES |
C1C(C2=C(C=CC=C2O)C(=O)C1O)O |
同義語 |
2,4,5-THTO 2,4,5-trihydroxy-1-tetralone 2,4,5-trihydroxy-1-tetralone, trans-(+-)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




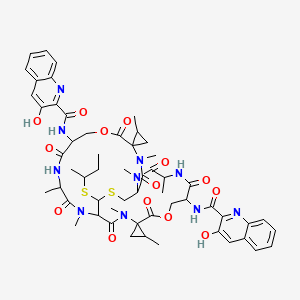
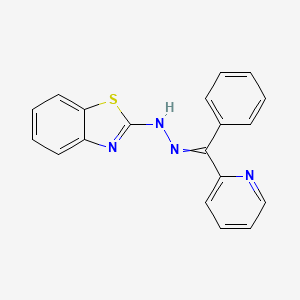
![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1203732.png)
![N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide](/img/structure/B1203733.png)
![2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1203734.png)
